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Methyl 2-cyanoacrylate - 25067-29-2

Methyl 2-cyanoacrylate

Catalog Number: EVT-7955751
CAS Number: 25067-29-2
Molecular Formula: C5H5NO2
C5H5NO2
CH2=C(CN)COOCH3
Molecular Weight: 111.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 2-cyanoacrylate is a clear slightly yellow liquid. (NTP, 1992)
Methyl cyanoacrylate is a chemical compound of cyanide. It is used as the main component of certain cyanoacrylate glues. (L608)
Source and Classification

Methyl 2-cyanoacrylate belongs to the class of cyanoacrylates, which are fast-curing adhesives characterized by their ability to polymerize rapidly in the presence of moisture. It is classified as an α-cyanoacrylate, a type of unsaturated compound that contains a cyano group (CN-C\equiv N) and an acrylate group (C=CCOOR-C=C-COOR). The compound is widely used in medical and industrial applications due to its strong adhesive properties and rapid curing time .

Synthesis Analysis

The synthesis of methyl 2-cyanoacrylate typically occurs through a three-step process:

  1. Condensation Reaction: Methyl cyanoacetate reacts with formaldehyde to produce poly(methyl cyanoacrylate) along with water. This reaction is facilitated by using low molecular weight organic solvents such as butyl acetate or toluene, which help remove water from the reaction mixture via azeotropic distillation .
  2. Depolymerization: The poly(methyl cyanoacrylate) undergoes depolymerization under acidic conditions (such as using phosphoric acid) to yield crude methyl 2-cyanoacrylate. The depolymerization process is crucial for obtaining the desired monomeric form .
  3. Purification: The crude product is then subjected to redistillation to achieve high purity levels. Various inhibitors (e.g., hydroquinone) may be added during this stage to prevent premature polymerization .
Chemical Reactions Analysis

Methyl 2-cyanoacrylate participates in several important chemical reactions:

  • Polymerization: In the presence of moisture or weak bases, methyl 2-cyanoacrylate undergoes rapid polymerization. The reaction initiates when water acts as a nucleophile, attacking the electrophilic carbon in the double bond, leading to chain propagation where additional molecules join .
  • Degradation: Under certain conditions, such as exposure to water, methyl 2-cyanoacrylate can hydrolyze, producing formaldehyde and other degradation products. This process is significant for understanding its stability and longevity in various applications .
Mechanism of Action

The mechanism of action for methyl 2-cyanoacrylate primarily involves its polymerization process:

  1. Initiation: When exposed to moisture, the carbon-carbon double bond is attacked by a water molecule, forming an anion.
  2. Propagation: This anion can then attack another molecule of methyl 2-cyanoacrylate, leading to the formation of longer polymer chains through nucleophilic addition.
  3. Termination: The reaction continues until all available monomers are consumed or until conditions change (e.g., removal of moisture), resulting in a solid adhesive mass .

The entire process is exothermic, releasing heat and contributing to the rapid setting characteristic of cyanoacrylate adhesives.

Physical and Chemical Properties Analysis

Methyl 2-cyanoacrylate exhibits several notable physical and chemical properties:

  • Appearance: It is typically a colorless liquid.
  • Boiling Point: Approximately 100120C100-120^\circ C.
  • Density: Around 1.05g/cm31.05g/cm^3.
  • Solubility: It is soluble in organic solvents like acetone but poorly soluble in water.
  • Reactivity: Highly reactive towards moisture and can polymerize rapidly upon exposure .

These properties make it suitable for various applications but also necessitate careful handling to avoid unintended polymerization.

Applications

Methyl 2-cyanoacrylate has diverse applications across multiple fields:

  • Medical Adhesives: Used in surgical procedures for skin closure due to its strong bonding capabilities and biocompatibility.
  • Industrial Adhesives: Commonly utilized in manufacturing processes for bonding materials such as plastics, metals, and wood.
  • Consumer Products: Found in household adhesives for quick repairs due to its fast-curing nature.
  • Research Applications: Employed in laboratories for various chemical syntheses and experiments involving polymerization processes .
Historical Evolution and Synthesis Methodologies of Methyl 2-cyanoacrylate

Early Synthetic Pathways: From Ardis’ Discovery to Industrial Production

The discovery of methyl 2-cyanoacrylate (MCA) occurred serendipitously in 1949 during wartime research led by Dr. Harry Wesley Coover Jr. at Eastman Kodak, while attempting to develop optically clear plastics for gun sights. Initial efforts focused on the condensation reaction between alkyl cyanoacetates and formaldehyde, a process known as the Knovenagel condensation. This reaction proceeds through a series of well-defined steps: First, the alkyl cyanoacetate (typically methyl cyanoacetate) undergoes deprotonation to form a carbanion. This nucleophile then attacks the electrophilic carbon of formaldehyde, followed by dehydration to yield the monomeric methyl 2-cyanoacrylate [4] [5].

The fundamental reaction can be represented as:NC-CH₂-COOR + HCHO → CH₂=C(CN)COOR + H₂O(where R = methyl for MCA)

Early industrial production faced significant challenges due to MCA's extreme reactivity and tendency toward spontaneous polymerization. The initial synthesis by Ardis at B.F. Goodrich yielded a polymerized product requiring thermal depolymerization (cracking) to obtain the monomer. This process involved heating the polymer under vacuum (approximately 2.5–2.7 mmHg) at temperatures near 200-220°C in the presence of acidic inhibitors (e.g., sulfur dioxide, phosphoric acid derivatives) to prevent repolymerization [4] [5]. Subsequent purification employed fractional distillation under reduced pressure, with the monomer distilling at 48-49°C at 2.5-2.7 mmHg [1] [5]. Industrial refinements introduced reflux solvents (e.g., hydrocarbons like heptane or cyclohexane) during the condensation step to facilitate water removal via azeotropic distillation, improving yield and control. Stabilization of the final monomer required potent free-radical inhibitors (hydroquinone, catechol) and acidic stabilizers (e.g., acetic acid, SO₂) at concentrations typically ranging from 100-500 ppm [5].

Table 1: Key Milestones in Early MCA Synthesis Development

Time PeriodDevelopment FocusKey InnovationIndustrial Impact
1949-1950sInitial Discovery & Polymerization ControlIdentification of Knovenagel condensation for MCA; Use of acidic gas (SO₂) inhibitorsEnabled first-generation "super glues" (e.g., Eastman 910) [1] [4]
1960s-1970sProcess OptimizationSolvent-assisted azeotropic dehydration; Controlled thermal depolymerizationImproved monomer purity (>95%) and batch consistency [4] [5]
1980s-PresentStabilization & HandlingSophisticated inhibitor systems (dual radical/anionic inhibitors)Extended shelf life (>1 year unopened); Safer large-scale handling [4] [5]

Advances in Polymerization Catalysts and Reaction Kinetics

The anionic polymerization of MCA is exceptionally rapid, occurring within seconds upon exposure to weak nucleophiles present on surfaces or in ambient humidity. The mechanism involves nucleophilic attack by an initiator (I⁻, commonly OH⁻ from water) on the β-carbon of the electron-deficient vinyl group, generating a carbanion stabilized by the adjacent electron-withdrawing cyano (-CN) and ester (-COOCH₃) groups. This stabilized anion propagates by attacking further monomer molecules in a chain-growth manner [4].

Kinetic studies reveal the polymerization rate exhibits first-order dependence on both monomer and initiator concentrations under controlled conditions. The reaction is highly exothermic, releasing approximately 58-63 kJ/mol, contributing to its rapid progression. Key factors influencing the kinetics include:

  • Humidity: Ambient moisture provides initiating hydroxide ions; optimal relative humidity for bonding typically ranges between 40-60%.
  • Temperature: Rates increase exponentially with temperature (Arrhenius behavior), but excessive heat (>80°C) risks thermal degradation.
  • Substrate Composition: Surfaces with higher concentrations of hydroxyl groups (cellulose, glass, skin) or amine groups (proteins, metals) drastically accelerate initiation [4].

Catalyst development focused on achieving controlled polymerization rates for specific applications:

  • Retarders: Weak organic acids (e.g., acetic acid, polyphosphoric acid droplets in suspension) temporarily sequester initiating species, providing valuable working time extension (seconds to minutes).
  • Accelerators: Crown ethers (e.g., 18-crown-6) complex cations, enhancing nucleophile availability. Encapsulated amine catalysts (e.g., N,N-dimethyl-p-toluidine complexed with β-cyclodextrin) offer controlled release, significantly reducing the characteristic pungent odor while maintaining efficacy [4].
  • Solvent Engineering: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or nitromethane slow the reaction by solvating anions, allowing study of kinetics and enabling specialty formulations [1] [4].

Table 2: Influence of Catalysts/Additives on MCA Polymerization Kinetics

Catalyst/Additive TypeExample CompoundsPrimary FunctionEffect on Polymerization RatePractical Outcome
Radical InhibitorsHydroquinone, MethoxyhydroquinoneScavenge free radicalsSuppresses thermal/radical polymerizationPrevents gelation in storage; Increases monomer shelf life [5]
Anionic RetardersSO₂ gas, Boron trifluoride, Lewis acidsProtonate/trap nucleophilesSlows initiationExtends open time (workability) [4] [5]
Anionic AcceleratorsCrown ethers, Encapsulated amines (e.g., N,N-dimethyl-p-toluidine/β-CD)Enhance nucleophilicity or deliver initiatorsDramatically increases rateFaster fixture times; Allows bonding on passive surfaces; Reduces odor [4]
PlasticizersDioctyl phthalate, Poly(ethylene glycol) dimethacrylateReduce polymer brittlenessMinor rate reductionImproves peel strength and impact resistance [5]

Industrial depolymerization processes for MCA recovery utilize high-temperature cracking (typically 180-250°C) under vacuum with catalysts like antimony pentoxide or acidic clays. These catalysts lower the energy barrier for depolymerization, favoring monomer regeneration over degradation products. Modern processes achieve monomer regeneration efficiencies exceeding 85% [4] [5].

Comparative Analysis of Homologue Synthesis (Ethyl vs. Butyl Derivatives)

While methyl 2-cyanoacrylate (MCA) possesses the simplest alkyl ester group (R = -CH₃), its homologues ethyl 2-cyanoacrylate (ECA, R = -CH₂CH₃) and butyl 2-cyanoacrylate (BCA, R = -(CH₂)₃CH₃) dominate specific applications due to differences in synthetic accessibility, polymer properties, and degradation profiles. The synthesis follows analogous Knovenagel condensation pathways, but the choice of alkyl cyanoacetate precursor dictates the product properties [3] [4] [6].

Synthesis Comparison:

  • Methyl Cyanoacrylate (MCA): Synthesized from methyl cyanoacetate and formaldehyde. Requires stringent control during distillation due to its low boiling point (48-49°C at 2.5-2.7 mmHg) and highest reactivity. Polymerization inhibition is most challenging.
  • Ethyl Cyanoacrylate (ECA): Uses ethyl cyanoacetate. Slightly higher boiling point (54-56°C at similar pressures) allows marginally easier purification. Exhibits moderately reduced reactivity compared to MCA.
  • Butyl Cyanoacrylate (BCA): Derived from butyl cyanoacetate. Possesses a significantly higher boiling point (~100°C at 1 mmHg), facilitating distillation. Its longer alkyl chain sterically hinders the anionic center, resulting in the slowest polymerization rate among common homologues [3] [4].

Molecular Structure-Property Relationships:

  • Reactivity: MCA > ECA > BCA. The electron-donating ability (+I effect) of the alkyl group increases slightly from methyl to butyl, marginally reducing the electrophilicity of the β-vinyl carbon. More significantly, the increasing steric bulk of the alkyl group impedes nucleophilic attack and chain propagation. MCA polymerizes almost instantaneously with moisture, while BCA allows several seconds of working time [3] [6].
  • Degradation Rate: MCA >> ECA > BCA. In vivo, cyanoacrylates degrade via hydrolysis, primarily yielding formaldehyde and the corresponding alkyl cyanoacetate. The short chain length of MCA facilitates faster water penetration and hydrolysis, leading to rapid formaldehyde release and potential acute tissue irritation. BCA degrades slowest, resulting in lower local concentrations of degradation products and reduced histotoxicity [2] [3].
  • Mechanical Properties: MCA forms the hardest and most rigid polymer with the highest tensile strength (>20 MPa) but low impact resistance and high brittleness. ECA offers a balance. BCA yields a significantly more flexible polymer with lower tensile strength but higher peel strength and toughness, making it preferable for applications requiring flexibility [3] [6].

Table 3: Comparative Properties of Key Cyanoacrylate Homologues

PropertyMethyl 2-Cyanoacrylate (MCA)Ethyl 2-Cyanoacrylate (ECA)Butyl 2-Cyanoacrylate (BCA)
Molecular FormulaC₅H₅NO₂C₆H₇NO₂C₈H₁₁NO₂
Molecular Weight (g/mol)111.10125.13153.18
Boiling Point (°C / mmHg)48-49 / 2.5-2.754-56 / ~2.5~100 / 1
Viscosity (mPa·s at 25°C)Very Low (~2)Low (~3-5)Moderate (~5-10)
Relative Polymerization RateVery Fast (Seconds)Fast (Seconds)Moderate (Tens of Seconds) [3] [4]
Relative Degradation RateVery FastModerateSlow [2] [3]
Polymer Tensile StrengthHighest (>20 MPa)High (15-20 MPa)Moderate (5-10 MPa) [3] [6]
Polymer FlexibilityLow (Brittle)ModerateHigh (Tough) [3] [6]
Primary Tissue UseLimited (Surface skin only historically)Superficial skin closure (e.g., Epiglu®)Internal/External (e.g., Histoacryl® Flexible, Indermil®) [2] [3] [6]

The industrial shift towards longer-chain homologues (ECA, BCA, octyl) for medical applications stems directly from their slower degradation and reduced histotoxicity, outweighing the slight synthetic advantages and higher bond strength of MCA. However, MCA remains crucial in non-medical industrial applications demanding the highest rigidity and fastest fixture times, where its reactivity is advantageous and toxicity concerns are mitigated [3] [6].

Properties

CAS Number

25067-29-2

Product Name

Methyl 2-cyanoacrylate

IUPAC Name

methyl 2-cyanoprop-2-enoate

Molecular Formula

C5H5NO2
C5H5NO2
CH2=C(CN)COOCH3

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C5H5NO2/c1-4(3-6)5(7)8-2/h1H2,2H3

InChI Key

MWCLLHOVUTZFKS-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)C#N

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Soluble or partially soluble in methyl ethyl ketone, toluene, DMF /dimethylformamide/, acetone, nitromethane
30%

Canonical SMILES

COC(=O)C(=C)C#N

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